molecular formula C22H22N2O5S2 B2870901 N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide CAS No. 950135-41-8

N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide

Cat. No.: B2870901
CAS No.: 950135-41-8
M. Wt: 458.55
InChI Key: AERLAQMUGWCNOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains functional groups such as methoxy (-OCH3), methyl (-CH3), phenyl (C6H5), sulfonylamino (-S(=O)2-NH-), and benzenesulfonamide (C6H5-S(=O)2-NH-) groups .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through reactions involving amides and sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds often involves complex arrangements of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, as well as potential bioactivity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-17-8-13-21(31(27,28)23-19-9-11-20(29-2)12-10-19)16-22(17)24-30(25,26)15-14-18-6-4-3-5-7-18/h3-16,23-24H,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERLAQMUGWCNOH-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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